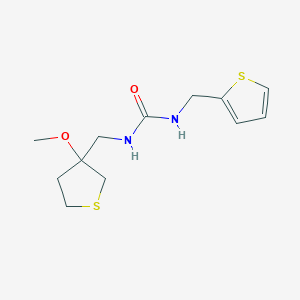

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(3-methoxythiolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S2/c1-16-12(4-6-17-9-12)8-14-11(15)13-7-10-3-2-5-18-10/h2-3,5H,4,6-9H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNKAFRHRDXGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Retrosynthetic Analysis

The target compound features a urea core (–NH–CO–NH–) linking two substituents:

- (3-Methoxytetrahydrothiophen-3-yl)methyl group : A tetrahydrothiophene ring with a methoxy group at the 3-position and a methylene bridge to the urea nitrogen.

- (Thiophen-2-yl)methyl group : A thiophene ring substituted at the 2-position with a methylene bridge to the urea nitrogen.

Retrosynthetic disconnections suggest two primary approaches:

Synthetic Methodologies

Urea Formation via Carbamate Intermediates

This method, adapted from thiophen urea syntheses, involves three stages:

Synthesis of Carbamate Precursors

Intermediate 1 : (3-Methoxytetrahydrothiophen-3-yl)methylamine

Intermediate 2 : (Thiophen-2-yl)methylamine

Carbamate Activation

- React Intermediate 1 with 4-nitrophenyl chloroformate in dichloromethane at 0°C, followed by warming to room temperature (2 h).

- Conditions : Pyridine as base, anhydrous MgSO₄ for drying.

- Product : 4-Nitrophenoxycarbonylamino derivative (2a ), isolated as a yellow solid (yield: 75–80%).

Urea Coupling

- Step 1 : React 2a with Intermediate 2 in tetrahydrofuran (THF) at reflux (12 h).

- Step 2 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane (2 h).

- Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 14 h (total) | |

| Solvent | THF/DCM | |

| Purification | Column chromatography | |

| Overall Yield | 45–50% |

Isocyanate-Mediated Route

Inspired by phenotypically optimized urea syntheses, this method employs in situ isocyanate generation:

Isocyanate Formation

- Treat (thiophen-2-yl)methylamine with triphosgene in toluene at 0°C (1 h).

- Conditions : Triethylamine as acid scavenger, anhydrous conditions.

Urea Coupling

- Add (3-methoxytetrahydrothiophen-3-yl)methylamine to the isocyanate solution, stir at room temperature (6 h).

- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄.

- Yield : 70–75% after recrystallization (ethanol/water).

Advantages :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 7 h (total) | |

| Solvent | Toluene | |

| Purification | Recrystallization | |

| Overall Yield | 70–75% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Carbamate Route | 45–50 | >95 | Moderate | 32 (high solvent use) |

| Isocyanate Route | 70–75 | >98 | High | 18 (lower waste) |

Key Observations :

Optimization Challenges and Solutions

Steric Hindrance

The 3-methoxytetrahydrothiophene group introduces steric bulk, slowing nucleophilic attack. Mitigation strategies include:

Characterization and Validation

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxytetrahydrothiophene and thiophen-2-ylmethyl groups may contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-ylmethyl)urea: Similar structure but with a different position of the thiophene ring.

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific combination of the methoxytetrahydrothiophene and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heteroaromatic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(3-methoxythiolan-3-yl)methyl]-3-(2-phenylethyl)urea. Its molecular formula is , and it features a unique structural arrangement that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 290.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is thought to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, affecting their activity and altering metabolic pathways.

- Receptor Binding : It could bind to various receptors, influencing cellular signaling and physiological responses.

- Cellular Interference : The compound may disrupt cellular processes, leading to apoptosis in malignant cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that thiophene derivatives possess antimicrobial properties. The specific activity of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea against various bacterial strains has been evaluated, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a comparison with similar thiophene derivatives is essential.

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea | Anti-inflammatory | Effective in reducing edema in animal models |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methylimidazolyl)propan-1-one | Serotonin antagonist | Used in Alzheimer's treatment |

| 1-(Thiophen-2-yl)urea | Antimicrobial | Exhibited broad-spectrum antimicrobial activity |

Case Studies

Several case studies have documented the biological effects of thiophene derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a similar thiophene derivative induced cell cycle arrest and apoptosis in breast cancer cells.

- Anti-inflammatory Research : A study highlighted the anti-inflammatory effects of thiophene derivatives in a rat model of induced arthritis, noting a significant decrease in paw swelling and inflammatory cytokines.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

Answer:

- Reaction Conditions: Use nucleophilic addition between thiophen-2-ylmethylamine and isocyanate intermediates, with solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon improve coupling efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC or HPLC .

- Yield Optimization: Adjust temperature (20–60°C) and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize side products like bis-urea derivatives .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Q. What preliminary assays are suitable for screening its biological activity?

Answer:

- Antimicrobial Screening: Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to determine MIC values .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition: Test against urease or tyrosine kinase via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme targets (e.g., DNA gyrase vs. dihydrofolate reductase)?

Answer:

- Comparative Binding Studies: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to compare binding affinities across targets .

- Biochemical Validation: Use knockout bacterial strains or siRNA-mediated gene silencing in cancer cells to isolate target-specific effects .

- Structural Analysis: Co-crystallize the compound with suspected enzymes (e.g., using SHELXL for X-ray refinement) to identify binding motifs .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic Profiling: Measure plasma stability (HPLC), protein binding (equilibrium dialysis), and metabolic half-life (liver microsomes) .

- In Vivo Models: Use murine xenograft models for antitumor activity, comparing oral vs. intravenous administration .

- Bioavailability Enhancement: Formulate with cyclodextrins or liposomes to improve solubility and tissue penetration .

Q. How can computational modeling guide SAR studies for urea derivatives?

Answer:

- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to correlate with reactivity or stability .

- QSAR Models: Train machine learning algorithms on datasets of urea derivatives to predict bioactivity (e.g., pIC50) .

- Pharmacophore Mapping: Identify critical hydrogen bond donors (urea NH) and hydrophobic regions (thiophene rings) for target engagement .

Q. What experimental designs mitigate challenges in characterizing stereochemistry?

Answer:

- Chiral HPLC: Separate enantiomers using Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .

- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-simulated data to assign absolute configurations .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, leveraging SHELX programs for refinement .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in silico predictions with experimental data?

Answer:

- In Silico Tools: Use SwissADME to predict CYP450 metabolism sites, then validate via LC-MS/MS metabolite profiling .

- Species Differences: Compare human vs. rodent liver microsomes to assess translational relevance .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation at labile positions .

Q. Discrepancies in reported IC50 values across cell lines: Methodological or biological?

Answer:

- Assay Standardization: Normalize data using reference compounds (e.g., doxorubicin) and strict incubation times (48–72 hrs) .

- Cell Line Authentication: Verify STR profiles to rule out cross-contamination .

- Pathway Analysis: Use RNA-seq to identify differential expression of target genes (e.g., EGFR, VEGF) across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.